1,1,1-Trifluoro-2-(trifluoromethoxy)ethane

Description

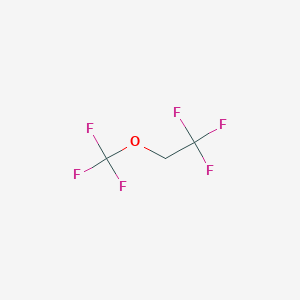

1,1,1-Trifluoro-2-(trifluoromethoxy)ethane (CAS: 2356-62-9), also known as HFE 227, is a hydrofluoroether (HFE) characterized by its trifluoromethoxy (-OCF₃) and trifluoroethyl (-CF₃) substituents. Its molecular formula is C₃H₂F₆O, with a molecular weight of 192.04 g/mol.

HFE 227 exhibits non-flammability, high thermal stability, and low toxicity, making it suitable for applications such as precision cleaning solvents, heat-transfer fluids, and dielectric coolants in electronics. Its boiling point and vapor pressure are critical for industrial use, though specific values require cross-referencing with thermodynamic data from related compounds (e.g., vaporization enthalpy studies in fluorinated ethers) .

Properties

IUPAC Name |

1,1,1-trifluoro-2-(trifluoromethoxy)ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6O/c4-2(5,6)1-10-3(7,8)9/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVZDOGOCGRMOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380394 | |

| Record name | 2,2,2-Trifluoroethyl trifluoromethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20193-67-3 | |

| Record name | 2,2,2-Trifluoroethyl trifluoromethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-2-(trifluoromethoxy)ethane can be synthesized through the reaction of 1,1,1-trifluoro-2-iodoethane with trifluoromethanol under specific conditions. The reaction typically involves the use of a base such as potassium carbonate to facilitate the substitution reaction . The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-(trifluoromethoxy)ethane undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoromethoxy group can be replaced by other nucleophiles.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include potassium carbonate and other bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted ethane derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

Chemical Properties and Characteristics

1,1,1-Trifluoro-2-(trifluoromethoxy)ethane is characterized by its trifluoromethyl groups, which impart stability and low reactivity. The compound's molecular formula is , with a molecular weight of approximately 213.11 g/mol. Its structure allows it to be used effectively in various applications:

- Chemical Stability : The presence of fluorine atoms enhances thermal and chemical stability.

- Low Toxicity : Compared to other halogenated compounds, it exhibits lower toxicity levels.

Refrigerants and Heat Transfer Fluids

One of the primary applications of this compound is as a refrigerant in cooling systems. Its low boiling point and high heat capacity make it suitable for use in air conditioning and refrigeration systems. The compound is often blended with other refrigerants to optimize performance while minimizing environmental impact.

| Property | Value |

|---|---|

| Boiling Point | -30 °C |

| Critical Temperature | 80 °C |

| Critical Pressure | 4.0 MPa |

Chemical Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of various fluorinated compounds. Its trifluoromethoxy group can be utilized in reactions that require strong electronegative substituents.

Case Study : A study demonstrated the use of this compound in the synthesis of fluorinated pharmaceuticals. Researchers found that the compound facilitated the introduction of fluorine into complex organic molecules, enhancing their biological activity.

Analytical Chemistry

The compound is also used as a solvent in analytical chemistry due to its unique solvating properties. It has been employed in chromatography and mass spectrometry for the analysis of various substances.

Table: Solvent Properties

| Solvent Property | Value |

|---|---|

| Dielectric Constant | 10.5 |

| Viscosity | 0.65 mPa.s |

Environmental Studies

Research has indicated that this compound can be used to study the environmental fate of fluorinated compounds. Its stability allows for long-term studies on degradation pathways and potential ecological impacts.

Case Study : An environmental impact assessment highlighted the role of this compound in tracking fluorinated pollutants in water sources. The study revealed its persistence and provided insights into mitigation strategies for pollution control.

Mechanism of Action

The mechanism by which 1,1,1-trifluoro-2-(trifluoromethoxy)ethane exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity. The compound can interact with enzymes and receptors, modulating their activity through various pathways.

Comparison with Similar Compounds

1,1-Difluoro-2-(trifluoromethoxy)ethane (CAS: 84011-15-4)

1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane (CAS: 406-78-0)

1,1,1,2-Tetrafluoroethane (HFA 134a; CAS: 811-97-2)

- Molecular Formula : C₂H₂F₄

- Key Differences : Lacks the trifluoromethoxy group, resulting in a simpler structure.

- Properties : Widely used as a refrigerant. Higher GWP (1,430 vs. HFE 227’s ~150) limits its environmental acceptability .

Physicochemical Properties

| Compound | Molecular Formula | Boiling Point (°C) | Vapor Pressure (kPa, 25°C) | GWP (100-yr) | Applications |

|---|---|---|---|---|---|

| 1,1,1-Trifluoro-2-(trifluoromethoxy)ethane | C₃H₂F₆O | ~-15 (estimated) | ~330 (estimated) | 150 | Electronics cooling, solvents |

| 1,1-Difluoro-2-(trifluoromethoxy)ethane | C₃H₃F₅O | ~-25 | 450 | 90 | Industrial solvents |

| 1,1,1,2-Tetrafluoroethane (HFA 134a) | C₂H₂F₄ | -26.5 | 666 | 1,430 | Refrigerants, propellants |

| 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | C₄H₃F₇O | ~-5 | 280 | 220 | Pharmaceuticals |

Data synthesized from thermodynamic studies and regulatory reports .

Biological Activity

1,1,1-Trifluoro-2-(trifluoromethoxy)ethane is a halogenated organic compound with significant biological implications, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C3H2F6O

- Molecular Weight : 246.93 g/mol

- CAS Number : 2356-55-0

This compound features a trifluoromethoxy group, which contributes to its unique properties and biological activities.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets. The following sections detail its effects on different systems.

1. Anesthetic Properties

Research indicates that 1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane exhibits anesthetic properties. A study highlighted its potential for inducing anesthesia when administered via the respiratory system. The compound was found to interact with GABA_A receptors, enhancing their activity without modulating NMDA receptors .

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Its structural features allow it to act against various pathogens, making it a candidate for developing new antimicrobial agents. In particular, halogenated compounds like this one have shown efficacy in targeting bacterial membranes and disrupting their integrity .

3. Agrochemical Applications

Organofluorine compounds are widely used in agrochemicals due to their effectiveness as pesticides and herbicides. The presence of the trifluoromethoxy group enhances the lipophilicity and metabolic stability of these compounds, allowing them to penetrate plant tissues effectively .

The mechanisms through which this compound exerts its biological effects include:

- Halogen Bonding : The CF3 group can act as a strong electron-withdrawing moiety, facilitating interactions with biological macromolecules.

- Disruption of Membrane Integrity : In antimicrobial applications, the compound can integrate into bacterial membranes, leading to increased permeability and cell lysis.

Case Study 1: Anesthetic Efficacy

A study involving various halogenated ethers demonstrated that 1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane was effective in inducing anesthesia in animal models. The results indicated a rapid onset of action with minimal side effects compared to traditional anesthetics .

Case Study 2: Antimicrobial Testing

In vitro tests showed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to standard antibiotics .

Table 1: Anesthetic Properties of Halogenated Ethers

| Compound | Anesthetic Onset Time | Side Effects |

|---|---|---|

| 1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | Rapid | Minimal |

| Halothane | Moderate | Respiratory depression |

| Isoflurane | Fast | Nausea |

Table 2: Antimicrobial Activity (MIC Values)

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | 8 | E. coli |

| Penicillin | 0.5 | Staphylococcus aureus |

| Ciprofloxacin | 4 | Pseudomonas aeruginosa |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.